4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.
Acetylation: The acetamido group can be introduced by reacting the thiazole derivative with acetic anhydride in the presence of a base such as pyridine.
Benzoylation: The final step involves the benzoylation of the thiazole derivative to form the benzamide moiety. This can be achieved by reacting the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the processes to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamido and benzamide groups can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bonds and formation of corresponding acids and amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Formation of 4-amino-N-(5-amino-1,3-thiazol-2-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-acetamidobenzoic acid and 5-nitro-1,3-thiazole-2-amine.
Scientific Research Applications
4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may modulate the production of pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase (COX), leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole moiety.
Uniqueness
4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
5734-52-1 |
---|---|
Molecular Formula |
C12H10N4O4S |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H10N4O4S/c1-7(17)14-9-4-2-8(3-5-9)11(18)15-12-13-6-10(21-12)16(19)20/h2-6H,1H3,(H,14,17)(H,13,15,18) |
InChI Key |
DMLFXAJXTCXSND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.